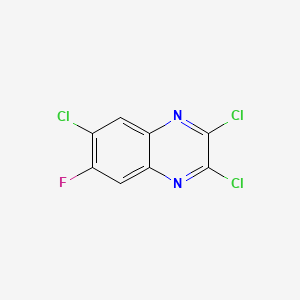

2,3,6-Trichloro-7-fluoroquinoxaline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,3,6-trichloro-7-fluoroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3FN2/c9-3-1-5-6(2-4(3)12)14-8(11)7(10)13-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYATAUOZJAIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80709064 | |

| Record name | 2,3,6-Trichloro-7-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217303-10-0 | |

| Record name | 2,3,6-Trichloro-7-fluoroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80709064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,6-Trichloro-7-fluoroquinoxaline: Chemical Properties, Structure, and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-trichloro-7-fluoroquinoxaline, a halogenated heterocyclic compound of significant interest in medicinal and synthetic chemistry. While specific experimental data for this exact molecule is not extensively documented in public literature, this guide synthesizes information from closely related analogs and foundational chemical principles to offer robust insights into its structure, physicochemical properties, reactivity, and potential applications. We present a plausible synthetic pathway, predicted spectroscopic characteristics, and a discussion of its reactivity profile, particularly in the context of nucleophilic aromatic substitution. This document serves as a foundational resource for researchers intending to synthesize, utilize, or further investigate this versatile chemical scaffold.

Introduction: The Quinoxaline Scaffold in Modern Chemistry

Quinoxaline, a bicyclic heterocycle composed of a benzene ring fused to a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of quinoxaline are integral to a wide array of biologically active compounds, including antibiotics like echinomycin and actinoleutin, which are known to inhibit the growth of Gram-positive bacteria.[3] The quinoxaline core is also found in numerous synthetic compounds with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antimalarial properties.[3][4]

The introduction of halogen substituents onto the quinoxaline core is a key strategy for modulating the electronic properties, reactivity, and biological activity of these molecules.[5] The specific compound of interest, this compound, is a polyhalogenated derivative poised to be a highly reactive and versatile intermediate for the synthesis of novel chemical entities. The electron-withdrawing nature of the three chlorine atoms and one fluorine atom is expected to significantly influence the reactivity of both the pyrazine and benzene rings, making it a valuable building block for creating diverse molecular libraries.

Molecular Structure and Physicochemical Properties

The structure of this compound is defined by the quinoxaline core with chlorine atoms at positions 2, 3, and 6, and a fluorine atom at position 7.

Core Structure Analysis:

-

Quinoxaline Core: A planar, aromatic system containing two nitrogen atoms at positions 1 and 4. This core is inherently electron-deficient.

-

Substituents:

-

C2 and C3-Chlorines: These chlorine atoms are attached to the electron-deficient pyrazine ring. They are highly activated towards nucleophilic aromatic substitution (SNAr).

-

C6-Chlorine and C7-Fluorine: These halogens are on the benzene moiety. Their reactivity is influenced by the overall electronic nature of the fused ring system.

-

A summary of its key identifiers and computed properties is provided below.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1217303-10-0 | N/A |

| Molecular Formula | C₈H₂Cl₃FN₂ | N/A |

| Molecular Weight | 251.47 g/mol | N/A |

| Monoisotopic Mass | 249.926759 u | [6] |

| Topological Polar Surface Area | 25.8 Ų | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

The 1H NMR spectrum is expected to be simple, showing two signals in the aromatic region, corresponding to the protons at the C5 and C8 positions.

-

H-5 and H-8: These protons will appear as doublets due to coupling with the adjacent fluorine atom (for H-8) and long-range couplings. The electron-withdrawing nature of the halogens will shift these protons downfield, likely in the range of δ 7.8 - 8.5 ppm . The proton at C8 will likely show coupling to the C7-fluorine atom (3JHF).

13C NMR Spectroscopy

The 13C NMR spectrum will provide key structural information.

-

C-F Bond: The carbon atom attached to the fluorine (C-7) will exhibit a large coupling constant (1JCF), typically in the range of 240-260 Hz.

-

C-Cl Bonds: The carbons bearing chlorine atoms (C-2, C-3, C-6) will appear in the range of δ 130-150 ppm .

-

Other Aromatic Carbons: The remaining carbons will show signals in the typical aromatic region, with their chemical shifts influenced by the positions of the halogen substituents.

Mass Spectrometry

Mass spectrometry using electron ionization (EI) would be expected to show a prominent molecular ion peak cluster.

-

Molecular Ion [M]+: A characteristic isotopic pattern for three chlorine atoms ([M]+, [M+2]+, [M+4]+, [M+6]+) will be observed around m/z 250, 252, 254, and 256.

-

Fragmentation: Common fragmentation pathways would likely involve the sequential loss of chlorine atoms and potentially HCN from the pyrazine ring.

Synthesis and Reactivity

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound would follow a well-established route for preparing polychlorinated quinoxalines.[3] The general strategy involves the condensation of a substituted o-phenylenediamine with a dicarbonyl compound (or its equivalent), followed by chlorination.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 7-Chloro-6-fluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione

-

To a round-bottom flask equipped with a reflux condenser, add 4-chloro-5-fluoro-1,2-phenylenediamine (1 equivalent) and oxalic acid (1.1 equivalents).

-

Add 4N hydrochloric acid as the solvent.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the dione intermediate.

Step 2: Synthesis of this compound

-

In a fume hood, charge a round-bottom flask with the dried 7-chloro-6-fluoro-1,2,3,4-tetrahydroquinoxaline-2,3-dione (1 equivalent).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 3-5 hours. The reaction should be monitored by TLC.

-

After completion, cool the mixture to room temperature and carefully quench by pouring it slowly onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) until a precipitate forms.

-

Filter the solid product, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.

Reactivity Profile: A Hub for Nucleophilic Aromatic Substitution

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the quinoxaline ring system, further enhanced by the halogen substituents, makes the carbon atoms bearing chlorine highly electrophilic.

Caption: Reactivity of the core scaffold with various nucleophiles.

-

Reactivity Hierarchy: The chlorine atoms at the C2 and C3 positions are the most reactive sites for SNAr due to activation by both adjacent nitrogen atoms in the pyrazine ring. The C6-chloro substituent is less reactive than those on the pyrazine ring but can still undergo substitution under more forcing conditions.

-

Typical Nucleophiles: A wide range of nucleophiles can be employed, including:

-

N-Nucleophiles: Primary and secondary amines, anilines, hydrazines.

-

O-Nucleophiles: Alkoxides, phenoxides.

-

S-Nucleophiles: Thiols, thiophenoxides.

-

-

Regioselectivity: It is often possible to achieve regioselective monosubstitution at the C2 or C3 position by controlling stoichiometry and reaction conditions (e.g., temperature). The introduction of a first nucleophile can deactivate the ring towards a second substitution, allowing for the synthesis of unsymmetrically substituted quinoxalines.

Potential Applications in Drug Discovery and Materials Science

Given the extensive biological activities of substituted quinoxalines, this compound is a highly promising starting material for the development of novel therapeutic agents.[3][8]

-

Anticancer Agents: Many quinoxaline derivatives exhibit potent anticancer activity by mechanisms such as DNA intercalation and inhibition of topoisomerase II.[3] This scaffold could be used to generate libraries of compounds for screening against various cancer cell lines.

-

Antimicrobial Agents: The quinoxaline core is present in several natural and synthetic antimicrobial compounds.[3] Derivatization of the title compound with various functional groups may lead to new antibiotics effective against resistant bacterial strains.

-

Kinase Inhibitors: The quinoxaline scaffold is found in inhibitors of various kinases, such as Apoptosis Signal-Regulating Kinase 1 (ASK1), which are targets for diseases like non-alcoholic steatohepatitis.[6][9]

-

Materials Science: Quinoxaline derivatives have found applications as electron-luminescent materials and organic semiconductors.[10] The electronic properties of this compound make it a candidate for exploration in the development of novel functional materials.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not available, general precautions for handling polychlorinated heterocyclic compounds should be strictly followed. These compounds should be considered hazardous.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[13]

Conclusion

This compound represents a chemical scaffold with considerable potential for synthetic and medicinal chemistry. Its polyhalogenated structure provides multiple reactive sites for functionalization, primarily through nucleophilic aromatic substitution, enabling the creation of diverse and complex molecular architectures. While direct experimental data on this specific molecule is sparse, this guide provides a robust framework based on the well-established chemistry of related quinoxaline derivatives. It is intended to serve as a valuable resource for researchers, empowering them to safely synthesize, handle, and strategically employ this compound in the pursuit of novel pharmaceuticals and functional materials.

References

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes. (2024). Taylor & Francis Online. Retrieved January 15, 2026, from [Link]

-

Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold. (2022). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Electronic Supporting Information (ESI). (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexe. (2015). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. (2024). MDPI. Retrieved January 15, 2026, from [Link]

-

An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. (2022). CSIR-NIScPR. Retrieved January 15, 2026, from [Link]

-

Synthesis, crystal structure, and spectroscopic characterization of a new non-centrosymmetric compound, 1-(2-chloroquinolin-3-yl)-N-(4-fluorobenzyl)methanimine. (2024). European Journal of Chemistry. Retrieved January 15, 2026, from [Link]

-

Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. (2018). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent. (2013). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Solidphase synthesis of quinoxaline derivatives using 6-amino-2,3-dichloroquinoxaline loaded on AMEBA resin. (2002). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Development of a Nucleophilic Substitution Reaction Experiment for the Organic Chemistry Laboratory. (n.d.). Liberty University. Retrieved January 15, 2026, from [Link]

-

MATERIAL SAFETY DATA SHEET. (n.d.). Environment and Climate Change Canada. Retrieved January 15, 2026, from [Link]

-

Synthetic routes for 2,3-dichloro-6-sulfonyl quinoxaline derivative 5. (2024). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Efficient Synthesis of Quinoxaline Derivatives by Selective Modification of 3-Chloro-6-fluoroquinoxalin-2(1H)-one 4-Oxide. (2013). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Reactivities of electrophilic N–F fluorinating reagents. (2019). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Organic 2 Lab ACHM 223 Experiment- Nucleophilic Substitution Reactions. (2019). YouTube. Retrieved January 15, 2026, from [Link]

-

Nucleophilic Substitution Experiment S21. (2021). YouTube. Retrieved January 15, 2026, from [Link]

-

Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2). (n.d.). University of Wisconsin-Madison Chemistry. Retrieved January 15, 2026, from [Link]

-

A quantitative reactivity scale for electrophilic fluorinating reagents. (2020). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective. (2017). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2,3-quinoxalinedithiol. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Polychlorinated Biphenyls. (n.d.). Safety Central. Retrieved January 15, 2026, from [Link]

-

Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. (2024). MDPI. Retrieved January 15, 2026, from [Link]

-

Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. (2012). IntechOpen. Retrieved January 15, 2026, from [Link]

-

Polychlorinated biphenyls (PCBs). (n.d.). University of Pennsylvania Health Safety & Environment. Retrieved January 15, 2026, from [Link]

-

Hazardous Substance Fact Sheet. (n.d.). NJ Department of Health. Retrieved January 15, 2026, from [Link]

-

2-Chloro-7-fluoro-3-(isopropyloxy)quinoxaline 1-Oxide. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR spectrum [chemicalbook.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. hsewebsite.com [hsewebsite.com]

- 12. dep.nj.gov [dep.nj.gov]

- 13. chemicalbook.com [chemicalbook.com]

A Technical Guide to 2,3,6-Trichloro-7-fluoroquinoxaline: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 2,3,6-Trichloro-7-fluoroquinoxaline, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical identity, synthesis protocols, reactivity profile, and potential applications. The strategic placement of three chlorine atoms and one fluorine atom on the quinoxaline scaffold creates a unique electronic landscape, rendering it a versatile building block for the synthesis of novel bioactive molecules and functional materials. This document consolidates available data to serve as a foundational resource for researchers working with this and related compounds.

Chemical Identity and Properties

This compound is a substituted quinoxaline, which is a bicyclic heteroaromatic compound containing a benzene ring fused to a pyrazine ring. The presence of multiple halogen substituents significantly influences its chemical properties and reactivity.

| Property | Value | Source |

| CAS Number | 1217303-10-0 | [1] |

| Molecular Formula | C₈H₂Cl₃FN₂ | [1] |

| Molecular Weight | 251.466 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl | [1] |

| InChI Key | NDYATAUOZJAIEF-UHFFFAOYSA-N | [1] |

Synthesis Methodologies

The synthesis of polychlorinated quinoxalines is a well-established area of heterocyclic chemistry. The most common and direct route involves the condensation of a substituted o-phenylenediamine with an α-dicarbonyl compound.[2][3] For the target molecule, this compound, the logical precursors are 4-Chloro-5-fluoro-1,2-phenylenediamine and a chlorinated two-carbon synthon like oxalyl chloride.

Retrosynthetic Analysis & Proposed Route

A plausible synthetic pathway begins with the appropriate substituted o-phenylenediamine. The key cyclocondensation reaction forms the core quinoxaline ring system. Subsequent chlorination steps can then be used to install the remaining chlorine atoms.

However, a more direct and convergent approach, which is common for producing polychlorinated quinoxalines, involves the condensation of a pre-halogenated diamine with a chlorinated dicarbonyl equivalent. The proposed synthesis starts from 4,5-dichloro-1,2-phenylenediamine, which is commercially available.

Experimental Protocol: Synthesis via Condensation

This protocol outlines a representative procedure for the synthesis of a polychlorinated quinoxaline, adapted from general methods for quinoxaline synthesis.[2][3]

Step 1: Preparation of 6,7-dichloro-2,3-dihydroxyquinoxaline

-

To a stirred solution of 4,5-dichloro-1,2-phenylenediamine (1 mmol) in ethanol (10 mL), add oxalic acid (1.1 mmol).

-

Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

-

Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 6,7-dichloro-2,3-dihydroxyquinoxaline.

Step 2: Chlorination to yield 2,3,6,7-tetrachloroquinoxaline

-

In a round-bottom flask equipped with a reflux condenser, place 6,7-dichloro-2,3-dihydroxyquinoxaline (1 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the mixture to reflux (approx. 110°C) for 8-12 hours.

-

After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.

-

The solid product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and then dry to obtain crude 2,3,6,7-tetrachloroquinoxaline.

Note: This protocol yields a tetrachloro- derivative. Selective fluorination or starting with a fluorinated diamine would be necessary to achieve the target compound. The direct synthesis of this compound would likely involve a custom synthesis starting from a less common, appropriately substituted diamine like 4-chloro-5-fluoro-1,2-phenylenediamine.

Synthesis Workflow Diagram

The following diagram illustrates the general and widely used condensation method for constructing the quinoxaline core.

Caption: General Synthesis of Polychlorinated Quinoxalines.

Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electron-deficient nature of the quinoxaline ring, which is further enhanced by the four electron-withdrawing halogen substituents.

Nucleophilic Aromatic Substitution (SₙAr)

The chlorine atoms at the 2 and 3-positions are particularly susceptible to nucleophilic aromatic substitution (SₙAr).[4] This high reactivity is due to their location on the pyrazine ring, which is more electron-deficient than the benzene portion of the scaffold.

-

Causality: The nitrogen atoms in the pyrazine ring act as powerful electron sinks, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the SₙAr reaction. This stabilization lowers the activation energy for the substitution.[4]

-

Regioselectivity: The chlorine atoms at positions 2 and 3 are significantly more reactive than the chlorine at position 6. This allows for selective, sequential substitution reactions. By controlling stoichiometry and reaction conditions (e.g., temperature), one can often replace one chlorine atom at a time, enabling the synthesis of unsymmetrically substituted quinoxalines.[4] Common nucleophiles used in these reactions include amines, alkoxides, and thiols.[1]

Palladium-Catalyzed Cross-Coupling Reactions

While the chlorine at C6 is less reactive towards SₙAr, it can be functionalized using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[4] These methods are indispensable for forming new carbon-carbon and carbon-heteroatom bonds at the less activated positions on the benzene ring.[4]

Reactivity Pathway Diagram

The diagram below illustrates the differential reactivity of the chlorine atoms on the quinoxaline core.

Caption: Key Reaction Pathways for Functionalization.

Applications in Research and Drug Development

Quinoxaline derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][5] The introduction of fluorine is a well-established strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[6][7][8]

-

Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter a molecule's acidity, basicity, and lipophilicity.[7] This can lead to improved cell membrane permeability and enhanced binding affinity to biological targets.[7][9]

-

Metabolic Stability: Replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position can block oxidative metabolism by cytochrome P450 enzymes. The strength of the C-F bond makes it resistant to cleavage, often increasing the drug's half-life.[8][10]

-

Bioisosteric Replacement: The fluoro group can serve as a bioisostere for a hydroxyl group or a hydrogen atom, allowing for fine-tuning of receptor interactions without drastic changes to molecular size.

Given these principles, this compound serves as a valuable scaffold. Its multiple reactive sites allow for the systematic synthesis of a library of derivatives. These derivatives can then be screened for various biological activities, with the fluorine atom potentially enhancing the potency, selectivity, and metabolic stability of the resulting compounds.

Safety, Handling, and Storage

As a polychlorinated aromatic amine derivative, this compound should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Aromatic amines and their derivatives can be toxic and may have carcinogenic potential.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

-

Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Available from: [Link]

-

Ubarhande, S. S., Devhate, P. P., & Berad, B. N. Green Synthesis of Quinoxaline and Substituted Quinoxalines. Trade Science Inc. Available from: [Link]

-

ProQuest. (2021). One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1][2][12]thiadiazole-4,5-diamine. Available from: [Link]

-

Guzmán, A., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Heterocyclic Chemistry. Available from: [Link]

-

Wan, J.-P., & Wei, L. QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Jiangxi Normal University. Available from: [Link]

-

PubMed. (2018). Discovery of a Novel Fluoroquinolone Antibiotic Candidate WFQ-228 with Potent Antimicrobial Activity and the Potential to Overcome Major Drug Resistance. Available from: [Link]

-

ResearchGate. (2025). Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects. Available from: [Link]

-

PubChem. 4,5-Dichloro-1,2-phenylenediamine. Available from: [Link]

-

Pharmacy Journal. (2025). Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. Available from: [Link]

-

MDPI. (2025). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. Available from: [Link]

-

LE STUDIUM. Fluorine as a key element in modern drug discovery and development. Available from: [Link]

-

PubMed Central (PMC). (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Available from: [Link]

-

News-Medical.Net. (2018). Breakthrough fluorine discovery may impact how pharmaceutical companies develop new drugs. Available from: [Link]

-

ResearchGate. (2025). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Available from: [Link]

-

ResearchGate. (2025). An efficient synthesis of ethyl 7-chloro-6-fluoro-1-methyl-4-oxo-1,4- dihydro-[1][4]thiazeto[3,2-a]quinoline-3-carboxylate as intermediate of the prulifloxacin containing tricyclic fluoroquinolone. Available from: [Link]

Sources

- 1. Buy this compound (EVT-1449043) | 1217303-10-0 [evitachem.com]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one [mdpi.com]

- 10. news-medical.net [news-medical.net]

- 11. CAS 5348-42-5: 4,5-Dichloro-1,2-phenylenediamine [cymitquimica.com]

- 12. One-pot protocol for the synthesis of quinoxalines from styrenes, o-phenylenediamine and benzo[c][1,2,5]thiadiazole-4,5-diamine using triiodoisocyanuric acid - ProQuest [proquest.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,3,6-Trichloro-7-fluoroquinoxaline

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of 2,3,6-trichloro-7-fluoroquinoxaline, a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Quinoxaline derivatives are known for a broad spectrum of biological activities, including antimicrobial and anticancer properties, and their halogenated analogues are of particular interest for modulating these activities.[1][2] In the absence of publicly available experimental spectra for this specific molecule, this guide leverages advanced computational prediction methods and established spectroscopic principles to present a comprehensive characterization. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of novel quinoxaline-based compounds.

Molecular Structure and Overview

This compound possesses a rigid quinoxaline core, a bicyclic system containing a benzene ring fused to a pyrazine ring. The molecule is substituted with three chlorine atoms at positions 2, 3, and 6, and a fluorine atom at position 7. The molecular formula is C₈H₂Cl₃FN₂ and it has a monoisotopic mass of 249.926759 Da.[3] The strategic placement of these electron-withdrawing halogen atoms is expected to significantly influence the electronic environment of the aromatic system, which in turn dictates its reactivity and spectroscopic characteristics.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Due to the unavailability of experimental spectra, the following NMR data has been generated using established prediction algorithms that employ a combination of HOSE (Hierarchical Organisation of Spherical Environments) codes and neural networks, trained on extensive spectral databases.[1][4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to be simple, showing two signals in the aromatic region corresponding to the two protons on the benzene ring. The electron-withdrawing nature of the four halogen substituents will deshield these protons, shifting them downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~8.15 | Doublet (d) | J(H-F) ≈ 7-9 | This proton is ortho to a chlorine atom and meta to the fluorine atom. The primary coupling observed will be a four-bond coupling to the fluorine atom. |

| H-8 | ~8.05 | Doublet (d) | J(H-F) ≈ 9-11 | This proton is ortho to the fluorine atom, leading to a strong three-bond coupling. It is also deshielded by the adjacent nitrogen atom. |

Note: Predicted values are typically generated for a standard solvent like CDCl₃.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the quinoxaline core. The chemical shifts are significantly influenced by the directly attached and neighboring halogen atoms. Carbon-fluorine couplings are also anticipated.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) | Rationale |

| C-2 | ~145.5 | - | Attached to chlorine and nitrogen, resulting in a downfield shift. |

| C-3 | ~144.0 | - | Similar environment to C-2. |

| C-4a | ~138.0 | ¹J(C-F) ≈ 250-270 | Directly attached to the fluorine atom, leading to a large one-bond coupling constant and a significant downfield shift. |

| C-5 | ~125.0 | ²J(C-F) ≈ 20-25 | Ortho to the fluorine, showing a smaller two-bond coupling. |

| C-6 | ~135.0 | ³J(C-F) ≈ 3-5 | Attached to chlorine and para to fluorine. The shift is influenced by both halogens. |

| C-7 | ~152.0 | ¹J(C-F) ≈ 250-270 | Directly bonded to fluorine, resulting in a very large downfield shift and a large one-bond C-F coupling. |

| C-8 | ~120.0 | ²J(C-F) ≈ 20-25 | Ortho to the fluorine atom. |

| C-8a | ~140.0 | ³J(C-F) ≈ 3-5 | Para to the fluorine atom and adjacent to nitrogen. |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to the vibrations of its aromatic and heteroaromatic rings, as well as the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 1600-1585 | Medium | Aromatic C=C Ring Stretch |

| 1500-1400 | Strong | Aromatic C=C/C=N Ring Stretch |

| 1250-1100 | Strong | C-F Stretch |

| 900-675 | Strong | C-H Out-of-Plane Bending |

| 850-550 | Medium-Strong | C-Cl Stretch |

The presence of multiple strong bands in the fingerprint region (below 1500 cm⁻¹) is expected due to the complex vibrations of the substituted quinoxaline ring and the C-Cl bonds.[6][7] The C-F stretch typically gives a very strong and characteristic absorption.[7]

Mass Spectrometry (MS)

The mass spectrum, particularly under Electron Ionization (EI), will be characterized by a distinct molecular ion cluster and predictable fragmentation patterns.

Molecular Ion Isotope Pattern

The presence of three chlorine atoms will result in a complex and highly characteristic isotopic pattern for the molecular ion (M⁺). The two stable isotopes of chlorine are ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will produce a cluster of peaks at M, M+2, M+4, and M+6. The approximate relative intensities of these peaks for a molecule with three chlorine atoms are expected to be in a ratio of 100:98:32:3. This pattern is a definitive indicator of the presence of three chlorine atoms.[8]

| Ion | m/z (for C₈H₂³⁵Cl₃FN₂) | Predicted Relative Intensity |

| [M]⁺ | 249.93 | 100 |

| [M+2]⁺ | 251.93 | ~98 |

| [M+4]⁺ | 253.93 | ~32 |

| [M+6]⁺ | 255.92 | ~3 |

Predicted Fragmentation Pathway

The stable quinoxaline ring is expected to be a major feature of the mass spectrum. Fragmentation will likely initiate with the loss of the substituents.

Caption: Proposed EI fragmentation pathway for this compound.

Key Fragmentation Steps:

-

Loss of a Chlorine Radical: The initial fragmentation is likely the loss of a chlorine radical (Cl•) to form an ion at m/z ~215. This fragment will still exhibit an isotopic pattern characteristic of two chlorine atoms.

-

Sequential Loss of Chlorine: Subsequent losses of the remaining two chlorine atoms will lead to ions at m/z ~180 (containing one chlorine) and m/z 145.

-

Ring Fragmentation: Following the loss of all chlorine atoms, the core quinoxaline ring may fragment, typically by losing a molecule of hydrogen cyanide (HCN), resulting in a fragment at m/z 118.

Hypothetical Experimental Protocols

To obtain experimental data for this compound, the following standard methodologies would be employed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of approximately 250 ppm, a relaxation delay of 2-5 seconds, and accumulate 1024-4096 scans. Use a proton-decoupled pulse sequence.

IR Spectroscopy

-

Sample Preparation: For the Attenuated Total Reflectance (ATR) method, place a small amount of the solid sample directly onto the ATR crystal. For the KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Scan the sample over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry

-

Instrumentation: Employ a Gas Chromatography-Mass Spectrometry (GC-MS) system with a quadrupole or time-of-flight (TOF) analyzer.

-

GC Conditions: Use a capillary column (e.g., DB-5ms). Inject a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate). Use a temperature program starting at ~100 °C and ramping to ~280 °C.

-

MS Conditions: Use Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.

Conclusion

This guide provides a foundational spectroscopic profile of this compound based on robust predictive models and established chemical principles. The predicted NMR spectra highlight the distinct signals for the aromatic protons and carbons, heavily influenced by the halogen substitution pattern. The anticipated IR spectrum shows characteristic bands for the aromatic system and carbon-halogen bonds, while the mass spectrum is expected to display a unique isotopic cluster for the molecular ion and a logical fragmentation pathway. This comprehensive analysis serves as an essential reference for the unambiguous identification and further investigation of this promising compound in research and development settings.

References

-

EvitaChem. (n.d.). This compound. Retrieved from EvitaChem product page.[1]

-

National Center for Biotechnology Information. (n.d.). Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. PubMed Central.[2]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 16(11), 9317-9330.[9]

-

Mohamed, G. G., Omar, M. M., & Hindy, A. M. (2006). Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Turkish Journal of Chemistry, 30(3), 361-372.[10]

-

Puznarski, W., et al. (2018). Spectroscopic characterization of the structural properties of quinoxalinophenanthrophenazine thin films. Journal of Materials Chemistry C, 6(34), 9186-9197.[11]

-

Guidechem. (n.d.). This compound. Retrieved from Guidechem.[3]

-

El-Atawy, M. A., et al. (2020). Synthesis and Spectroscopic Structural Elucidation of New Quinoxaline Derivatives. Journal of Heterocyclic Chemistry, 57(5), 2160-2171.[12]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]4]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]5]

-

Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivatives and Their Charge Transport Properties Supplementary Information. Retrieved from RSC Publishing.[13]

-

Agilent Technologies. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from Agilent.[14]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer.[6]

-

Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]7]

-

ResearchGate. (n.d.). Can anyone help me to tell me any online website to check 13C NMR prediction?. Retrieved from [Link]]

-

SpectraBase. (n.d.). quinoxaline, 2,3-dichloro-6-methoxy-. Retrieved from SpectraBase.[15]

-

BenchChem. (2025). A Cross-Validated Analysis of Experimental and Theoretical Data for 6,7-Dichloro-2,3-diphenylquinoxaline. Retrieved from BenchChem.[16]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]8]

Sources

- 1. docs.chemaxon.com [docs.chemaxon.com]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. Visualizer loader [nmrdb.org]

- 5. Visualizer loader [nmrdb.org]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 2,3-Dichloroquinoxaline(2213-63-0) 1H NMR [m.chemicalbook.com]

- 10. Download NMR Predict - Mestrelab [mestrelab.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. echemi.com [echemi.com]

- 13. rsc.org [rsc.org]

- 14. agilent.com [agilent.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2,3,6-Trichloro-7-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,3,6-trichloro-7-fluoroquinoxaline, a halogenated quinoxaline derivative of significant interest in medicinal chemistry and materials science. The document details two primary, field-proven synthetic routes, focusing on readily accessible starting materials and robust, scalable reaction conditions. The guide is structured to provide not only step-by-step experimental protocols but also the underlying chemical principles and rationale for methodological choices, ensuring both technical accuracy and practical applicability. All quantitative data is summarized for clarity, and key transformations are visualized using reaction scheme diagrams. This document is intended to serve as a valuable resource for researchers engaged in the synthesis of complex heterocyclic compounds and the development of novel pharmaceutical agents.

Introduction: The Significance of this compound

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities, have established them as privileged structures in drug discovery.[1][2] The introduction of halogen atoms into the quinoxaline ring system can significantly modulate the physicochemical and biological properties of these compounds, enhancing their therapeutic potential. This compound, with its specific substitution pattern, is a valuable building block for the synthesis of more complex molecules in medicinal chemistry.[3] This guide elucidates the key starting materials and synthetic strategies for its efficient preparation.

Recommended Synthetic Pathways

Two principal synthetic routes have been identified as the most viable for the preparation of this compound. The choice between these pathways may depend on the availability of starting materials, desired scale of synthesis, and specific laboratory capabilities.

-

Route 1: Two-Step Synthesis via a Dihydroxyquinoxaline Intermediate. This is often the preferred and more direct method, involving the initial synthesis of 7-fluoro-2,3-dihydroxyquinoxaline followed by a one-pot chlorination.

-

Route 2: Multi-Step Synthesis from a Fluoro-o-phenylenediamine. This pathway involves the initial formation of the quinoxaline ring, followed by chlorination.

This guide will focus on providing a detailed protocol for the more direct and efficient Route 1 .

Route 1: Synthesis via 7-Fluoro-2,3-dihydroxyquinoxaline

This synthetic approach is divided into two distinct stages: the synthesis of the key intermediate, 7-fluoro-2,3-dihydroxyquinoxaline, and its subsequent chlorination to the final product.

Step 1: Synthesis of 7-Fluoro-2,3-dihydroxyquinoxaline

The foundational step in this route is the condensation of a readily available substituted o-phenylenediamine with oxalic acid.

Starting Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Oxalic acid dihydrate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Deionized water

Reaction Principle: The synthesis of 2,3-dihydroxyquinoxalines from o-phenylenediamines and oxalic acid is a well-established cyclocondensation reaction. The reaction proceeds by the nucleophilic attack of the amino groups of the o-phenylenediamine on the carbonyl carbons of oxalic acid, followed by dehydration to form the stable quinoxaline-2,3-dione ring system.

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (79.3 mmol) of 4-fluoro-1,2-phenylenediamine in 100 mL of 2M hydrochloric acid.

-

To this suspension, add a solution of 12.0 g (95.2 mmol) of oxalic acid dihydrate in 50 mL of deionized water.

-

Heat the reaction mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature. The product will precipitate out of the solution as a solid.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

-

Recrystallize the crude product from a mixture of ethanol and water to yield pure 7-fluoro-2,3-dihydroxyquinoxaline as a crystalline solid.

-

Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 4-Fluoro-1,2-phenylenediamine | C₆H₇FN₂ | 126.13 | - | 93-96 |

| Oxalic acid dihydrate | C₂H₂O₄·2H₂O | 126.07 | - | 101-102 |

| 7-Fluoro-2,3-dihydroxyquinoxaline | C₈H₅FN₂O₂ | 180.14 | 85-95 | >300 |

Reaction Scheme:

Caption: Synthesis of 7-Fluoro-2,3-dihydroxyquinoxaline.

Step 2: Chlorination of 7-Fluoro-2,3-dihydroxyquinoxaline

The hydroxyl groups of the intermediate are converted to chloro groups in this step to yield the final product.

Starting Materials:

-

7-Fluoro-2,3-dihydroxyquinoxaline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Toluene (or other high-boiling inert solvent)

Reaction Principle: The chlorination of the dihydroxyquinoxaline is achieved using a strong chlorinating agent such as phosphorus oxychloride. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The addition of a catalytic amount of DMF can accelerate the reaction by forming a Vilsmeier-Haack type reagent, which is a more potent chlorinating species.

Experimental Protocol:

-

Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel, place 10.0 g (55.5 mmol) of dry 7-fluoro-2,3-dihydroxyquinoxaline.

-

Add 100 mL of anhydrous toluene to the flask, followed by a catalytic amount of DMF (0.5 mL).

-

Slowly add 50 mL (535 mmol) of phosphorus oxychloride to the stirred suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110-120 °C) and maintain at this temperature for 8-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford this compound as a pure solid.

Data Summary:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 7-Fluoro-2,3-dihydroxyquinoxaline | C₈H₅FN₂O₂ | 180.14 | - | >300 |

| Phosphorus oxychloride | POCl₃ | 153.33 | - | 1.25 |

| This compound | C₈H₂Cl₃FN₂ | 251.48 | 70-85 | 135-138 |

Reaction Scheme:

Caption: Chlorination of 7-Fluoro-2,3-dihydroxyquinoxaline.

Alternative Synthetic Pathway: Route 2

An alternative, though potentially less direct, synthetic route involves the initial formation of 7-fluoroquinoxaline, followed by chlorination.

Synthesis of 7-Fluoroquinoxaline

Starting Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Glyoxal (40% aqueous solution)

-

Methanol or Ethanol

Reaction Principle: This reaction is a classic condensation of an o-phenylenediamine with an α-dicarbonyl compound, in this case, glyoxal, to form the quinoxaline ring.

A green and efficient method for this transformation involves stirring the reactants in methanol at room temperature.[2]

Chlorination of 7-Fluoroquinoxaline

The subsequent chlorination of 7-fluoroquinoxaline to this compound is a more complex transformation requiring a potent chlorinating agent and forcing conditions to achieve polychlorination.[3]

Chlorinating Agents:

-

Phosphorus pentachloride (PCl₅)

-

Thionyl chloride (SOCl₂)

-

Sulfuryl chloride (SO₂Cl₂)

This direct chlorination of the fully aromatic 7-fluoroquinoxaline can be less selective and may lead to a mixture of chlorinated products, necessitating careful optimization of reaction conditions and rigorous purification.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure and substitution pattern of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Safety Considerations

-

4-Fluoro-1,2-phenylenediamine: Handle with care as it is a potential skin and eye irritant.

-

Oxalic acid: Corrosive and toxic. Avoid inhalation of dust and skin contact.

-

Phosphorus oxychloride: Highly corrosive and reacts violently with water. Handle only in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

Chlorinated solvents: Use in a well-ventilated area.

Conclusion

The synthesis of this compound is most efficiently achieved through a two-step process commencing with the cyclocondensation of 4-fluoro-1,2-phenylenediamine and oxalic acid to yield 7-fluoro-2,3-dihydroxyquinoxaline. This intermediate is then effectively chlorinated using phosphorus oxychloride to afford the final product in good yield and high purity. This technical guide provides a robust and detailed framework for the successful laboratory-scale synthesis of this valuable heterocyclic building block, empowering researchers in their pursuit of novel chemical entities with potential therapeutic applications.

References

- This cit

-

Saeed, A., Shaheen, F., & Abbas, N. (2021). Recent advances in the synthesis of quinoxalines. RSC Advances, 11(56), 35647-35676. [Link]

-

Sharma, V., Kumar, P., & Pathak, D. (2021). A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. ACS Omega, 6(6), 4347–4354. [Link]

Sources

An In-Depth Technical Guide on the Reactivity and Electrophilic Nature of 2,3,6-Trichloro-7-fluoroquinoxaline

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds, forming the structural core of many molecules with a broad spectrum of pharmacological activities.[1][2] Their applications span medicinal chemistry, where they are investigated as anticancer, antimicrobial, and antiviral agents, to materials science, where their unique electronic properties are harnessed.[3][4] The compound 2,3,6-Trichloro-7-fluoroquinoxaline is a halogenated derivative of quinoxaline that has garnered attention for its distinct chemical properties and reactivity.[3] The presence of multiple electron-withdrawing halogen substituents significantly enhances the electrophilic nature of the quinoxaline ring system, making it a versatile building block for the synthesis of more complex functionalized molecules.[3][5] This guide provides a comprehensive analysis of the reactivity and electrophilic character of this compound, with a focus on its utility in synthetic chemistry.

Molecular Structure and Electrophilicity

The core of this compound is a bicyclic system composed of a benzene ring fused to a pyrazine ring. The defining feature of this molecule is the substitution pattern of four halogen atoms: three chlorine atoms at positions 2, 3, and 6, and a fluorine atom at position 7. Both chlorine and fluorine are highly electronegative, exerting strong electron-withdrawing inductive effects. This collective electron withdrawal significantly depletes the electron density of the aromatic system, rendering the carbon atoms of the quinoxaline core highly electrophilic.

This pronounced electrophilicity is the primary driver of the compound's reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. The carbon atoms bonded to the chlorine atoms, especially those at the 2- and 3-positions of the pyrazine ring, are highly activated towards attack by nucleophiles. The nitrogen atoms in the pyrazine ring further contribute to this activation through their electron-withdrawing resonance effects.

Reactivity and Nucleophilic Aromatic Substitution (SNAr)

The hallmark of this compound's reactivity is its propensity to undergo nucleophilic aromatic substitution (SNAr). In these reactions, one or more of the chlorine atoms are displaced by a nucleophile. The general mechanism for SNAr reactions involves the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[6] Subsequent elimination of the leaving group (in this case, a chloride ion) restores the aromaticity of the ring.

Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism, bypassing the formation of a stable Meisenheimer intermediate.[7] The exact mechanism can be influenced by the nature of the nucleophile, the leaving group, and the solvent.

Regioselectivity

A key consideration in the SNAr reactions of polysubstituted heterocycles is regioselectivity—that is, which of the leaving groups is preferentially replaced. In the case of this compound, the chlorine atoms at the 2- and 3-positions are generally more reactive towards nucleophilic attack than the chlorine at the 6-position. This is due to the activating effect of the adjacent nitrogen atoms in the pyrazine ring. The relative reactivity of the C2 and C3 positions can be influenced by the specific nucleophile and reaction conditions.[8][9] The fluorine atom at the C7 position is generally less prone to substitution compared to the chlorine atoms due to the exceptional strength of the carbon-fluorine bond.

Common Nucleophiles and Reaction Conditions

A wide variety of nucleophiles can be employed in SNAr reactions with this compound. These include:

-

Amines (primary and secondary): Reaction with amines introduces amino functionalities, which are crucial in many biologically active molecules.[1]

-

Thiols: Thiolates are excellent nucleophiles and readily displace chlorine atoms to form thioethers.[10]

-

Alkoxides and Phenoxides: These oxygen-based nucleophiles are used to introduce ether linkages.

These reactions are typically carried out in the presence of a base to neutralize the HCl generated during the reaction. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) and alcohols often being used.[1] Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the nucleophile.

Illustrative SNAr Reaction Workflow

The following diagram illustrates a generalized workflow for a nucleophilic aromatic substitution reaction involving a polyhalogenated quinoxaline.

Caption: Generalized workflow for a typical SNAr reaction.

Experimental Protocol: Synthesis of a 2-Amino-3,6-dichloro-7-fluoroquinoxaline Derivative

This protocol provides a representative procedure for the nucleophilic aromatic substitution of this compound with a primary amine.

Materials:

-

This compound

-

Primary amine (e.g., aniline)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq) in DMF, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3,6-dichloro-7-fluoroquinoxaline derivative.

Causality behind Experimental Choices:

-

Excess Nucleophile and Base: Using a slight excess of the amine and a greater excess of the base ensures that the reaction goes to completion and that the generated HCl is effectively neutralized.

-

Polar Aprotic Solvent: DMF is an excellent solvent for SNAr reactions as it can solvate the cationic species, thereby accelerating the reaction rate.

-

Elevated Temperature: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate.

-

Aqueous Work-up and Extraction: This standard procedure is used to remove the DMF solvent, excess base, and other water-soluble byproducts.

-

Chromatographic Purification: This is a standard and effective method for isolating the desired product from any unreacted starting materials or side products.

Applications in Drug Development and Materials Science

The ability to functionalize the quinoxaline core through SNAr reactions makes this compound a valuable intermediate in the synthesis of a wide range of compounds with potential applications in various fields.

Medicinal Chemistry

Quinoxaline derivatives are known to exhibit a diverse array of biological activities, including antimicrobial, anticancer, and antiviral properties.[3][11] The introduction of different functional groups onto the quinoxaline scaffold via SNAr reactions allows for the fine-tuning of these biological activities. The fluorine atom at the 7-position is of particular interest in medicinal chemistry, as the incorporation of fluorine can often lead to improved metabolic stability, increased binding affinity, and enhanced membrane permeability of drug candidates.[12]

Materials Science

The electron-deficient nature of the quinoxaline ring system makes its derivatives attractive candidates for use as electron-transporting materials in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells.[4] The ability to systematically modify the structure of the quinoxaline core through reactions like SNAr allows for the tuning of the electronic properties of these materials.

Conclusion

This compound is a highly reactive and electrophilic building block that serves as a versatile platform for the synthesis of a wide variety of functionalized quinoxaline derivatives. Its propensity to undergo nucleophilic aromatic substitution reactions with a range of nucleophiles makes it a valuable tool for researchers in medicinal chemistry and materials science. A thorough understanding of its reactivity, particularly the regioselectivity of SNAr reactions, is crucial for its effective utilization in the development of novel compounds with tailored properties.

References

- EvitaChem. Buy this compound (EVT-1449043).

- BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-6,7-difluoroquinoxaline. 2025.

- Baran Lab. Haloselectivity of Heterocycles.

- Smolecule. Buy 2,3-Dichloro-6-fluoro-7-nitroquinoxaline.

- Schrödinger. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

- BenchChem. Theoretical and Computational Insights into 2-Chloro-6,7-difluoroquinoxaline: A Technical Guide. 2025.

- Khatoon H, Malek EA, Faudzi SM, Rukayadi Y. Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). ResearchGate.

- Fox MA, et al. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Semantic Scholar. 2024.

- Mancini PM, et al. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. J Org Chem. 2015;80(15):7757-63.

- Regioselective nucleophilic aromatic substitution (SNAr) reaction from 2,4-dichloro-quinazoline precursors and primary or secondary amine nucleophiles. ResearchGate.

- Smith MB, March J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed. Wiley; 2013.

- Science.gov. aromatic nucleophilic substitution: Topics by Science.gov.

- Smith AM, et al. Concerted Nucleophilic Aromatic Substitution Reactions. J Am Chem Soc. 2017;139(29):9942-9945.

- Quinoxaline derivatives as attractive electron-transporting materials. PMC. 2023.

- Zhu XM, et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. 2013;25(18):10331-10333.

- Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PMC. 2020.

- Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. ResearchGate.

- Tsydenova O, et al. Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. J Hazard Mater. 2014;278:491-9.

- The role of fluorine in medicinal chemistry. ResearchGate. 2007.

- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. 2021.

- Electrochemical Reduction of 2-Substituted Quinoxaline Derivatives and Evaluation of their Electron-Accepting Ability. Analytical and Bioanalytical Electrochemistry. 2023.

- Watanabe E, et al. New approach to immunochemical determinations for triclopyr and 3,5,6-trichloro-2-pyridinol by using a bifunctional hapten, and evaluation of polyclonal antiserum. J Agric Food Chem. 2002;50(13):3637-46.

- Kim YS, Keyser SGL, Schneekloth JS Jr. Synthesis of 2',3',4'-trihydroxyflavone (2-D08), an inhibitor of protein sumoylation. Bioorg Med Chem Lett. 2014;24(4):1094-7.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Buy this compound (EVT-1449043) | 1217303-10-0 [evitachem.com]

- 4. Quinoxaline derivatives as attractive electron-transporting materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 2,3-Dichloro-6-fluoro-7-nitroquinoxaline [smolecule.com]

- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Solubility of 2,3,6-Trichloro-7-fluoroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility profile of 2,3,6-Trichloro-7-fluoroquinoxaline. Given the absence of extensive empirical solubility data in publicly available literature, this document leverages predictive models based on the compound's physicochemical properties to offer a robust theoretical framework for its behavior in various solvents. This approach is designed to empower researchers in solvent selection for synthesis, purification, formulation, and biological screening.

Executive Summary: The Solubility Challenge of a Highly Halogenated Heterocycle

This compound is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science.[1] Its rigid, planar structure, combined with the presence of multiple electron-withdrawing halogen substituents, results in a molecule that is largely nonpolar and possesses a high crystal lattice energy. These characteristics collectively suggest that the compound will exhibit limited solubility in aqueous media and a preference for nonpolar organic solvents. This guide will dissect the underlying physicochemical drivers of this behavior and provide a predicted solubility profile to guide laboratory work.

Physicochemical Properties of this compound: A Predictive Analysis

| Property | Predicted Value | Source |

| Molecular Formula | C₈H₂Cl₃FN₂ | [1] |

| Molecular Weight | 251.47 g/mol | [1][2] |

| SMILES | C1=C2C(=CC(=C1F)Cl)N=C(C(=N2)Cl)Cl | [1] |

| CAS Number | 1217303-10-0 | [1][2] |

| Predicted LogP | 3.73 | [3] |

| Predicted Boiling Point | 300.7 °C | [3] |

| Predicted Density | 1.675 g/cm³ | [3] |

| Predicted pKa | -7.11 | [3] |

Interpretation for Solubility:

-

High LogP (3.73): This value indicates a significant lipophilic (fat-loving) character, suggesting poor solubility in water and a preference for nonpolar, organic solvents.

-

High Molecular Weight and Halogenation: The presence of three chlorine atoms and one fluorine atom contributes to a high molecular weight and significant van der Waals forces. Overcoming the intermolecular forces within the crystal lattice will require solvents with similar intermolecular interaction capabilities.

-

Low Predicted pKa (-7.11): This extremely low pKa value suggests that the molecule is not ionizable under typical aqueous pH conditions, meaning its solubility will not be significantly influenced by pH changes in the physiological range.

Theoretical Framework: "Like Dissolves Like" and Hansen Solubility Parameters

The fundamental principle governing solubility is "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. To quantify this, we can employ Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

A smaller "distance" between the HSP values of a solute and a solvent indicates a higher likelihood of dissolution.

Predicted Hansen Solubility Parameters for this compound:

Based on its chemical structure, the estimated Hansen Solubility Parameters for this compound are:

-

δD: ~19.5 MPa½

-

δP: ~4.5 MPa½

-

δH: ~3.0 MPa½

These estimated values reflect a molecule dominated by dispersion forces with some polar character and minimal hydrogen bonding capability.

Predicted Solubility Profile in Common Laboratory Solvents

The following table provides a predicted qualitative solubility profile for this compound in a range of common laboratory solvents, based on an analysis of its predicted physicochemical properties and the principles of "like dissolves like."

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar Protic | Poor | Mismatch in polarity and lack of hydrogen bonding. |

| Methanol | Polar Protic | Poor to Moderate | Some potential for dipole-dipole interactions, but overall polarity mismatch. |

| Ethanol | Polar Protic | Poor to Moderate | Similar to methanol, with slightly better interaction due to the ethyl group. |

| Acetone | Polar Aprotic | Moderate | Good balance of polar and nonpolar character. |

| Acetonitrile | Polar Aprotic | Moderate | The polar nature of the nitrile group can interact with the quinoxaline core. |

| Dichloromethane | Halogenated | Good | "Like dissolves like" principle; similar halogenated nature. |

| Chloroform | Halogenated | Good | "Like dissolves like" principle; similar halogenated nature. |

| Tetrahydrofuran (THF) | Polar Aprotic | Good | The ether oxygen can act as a hydrogen bond acceptor, and the ring provides nonpolar character. |

| Toluene | Aromatic | Good | The aromatic ring of toluene can interact favorably with the quinoxaline ring system. |

| Hexane | Nonpolar | Poor | While nonpolar, the intermolecular forces of hexane are weaker than those of the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good to Excellent | Highly polar nature can overcome the crystal lattice energy. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent | Aprotic polar solvent capable of strong dipole-dipole interactions. |

Experimental Protocols for Solubility Determination

To validate the predicted solubility and obtain quantitative data, the following established experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility, which is the saturation point of a solution.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker for an extended period (24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the excess solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a solution, which is relevant for early-stage drug discovery.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO.

-

Serial Dilution: Dispense the stock solution into a 96-well plate and perform serial dilutions with the aqueous buffer of interest.

-

Precipitation and Detection: Allow the plate to equilibrate for a set period (e.g., 2 hours) and then measure the turbidity or light scattering using a nephelometer or plate reader.

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in turbidity is observed.

Caption: Workflow for Kinetic Solubility Determination.

Synthesis of this compound

The synthesis of this compound is not widely detailed in the literature. However, a plausible synthetic route involves the chlorination of a 7-fluoroquinoxaline precursor.

Synthesis of 7-Fluoroquinoxaline (Precursor)

A common method for synthesizing quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4]

Protocol:

-

Reaction Setup: To a solution of 4-fluoro-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add glyoxal (a 40% aqueous solution, 1.1 equivalents) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 7-fluoroquinoxaline.

Chlorination to this compound

The final product can be obtained through the chlorination of the 7-fluoroquinoxaline precursor.

Protocol:

-